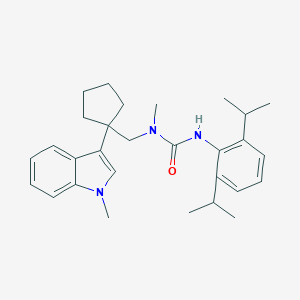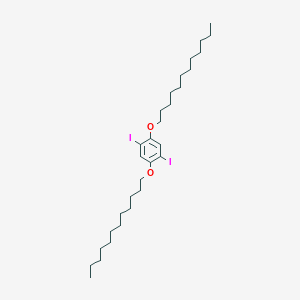
1,4-Bis(dodecyloxy)-2,5-diiodobenzene
Overview
Description
“1,4-Bis(dodecyloxy)-2,5-diiodobenzene” is a chemical compound that has been used in scientific research . It has a molecular formula of C30H54O2 .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, poly (1,4-bis(dodecyloxy)-2,5-diethynylbenzene)/Pd composites were synthesized by varying the addition of Pd in the range of equivalent weight of 8:4, 8:2 and 8:1, maintaining the fixed amount of 1,4-bis(dodecyloxy)-2,5-diethynylbenzene (DEB) through chemical oxidative polymerization .Scientific Research Applications
Polymer Synthesis and Behavior
- Polycondensation Reactions: Polycondensation reactions involving 1,4-Bis(dodecyloxy)-2,5-diiodobenzene lead to the production of polymers containing aromatic groups connected by alkenylene spacers. These polymers show significant polymerization involving different insertion selectivities into the Pd–Ar bond (Tan, Tsuchido, Osakada, Cai, Takahashi, & Takeuchi, 2019).
Electroluminescent Properties
- Electroluminescent Devices: 1,4-Bis(dodecyloxy)-2,5-diiodobenzene is utilized in the synthesis of red-emitting polymers for electroluminescent devices. These devices show promising emission characteristics and higher external quantum efficiency compared to some other polymers (Kim & Lee, 2002).
Electrochromic Materials
- Solution-Processable Electrochromic Polymers: A study on solution-processable red electrochromic polymers based on 3,6-Bis(dodecyloxy)thieno[3,2-b]thiophene and other aromatic building blocks demonstrates rapid reversible switching between red and bleached states, indicating potential applications in electrochromic devices (Yin et al., 2018).
Conducting Polymers
- Low-Oxidation-Potential Conducting Polymers: Research on poly1,4-bis[2-(3,4-ethylenedioxy)thienyl]-2,5-dialkoxybenzenes reveals the influence of alkoxy substituents on electronic properties, indicating potential in electronic applications (Irvin & Reynolds, 1998).
Metallopolymers
- Metallopolymers with Boratabenzene Iron Complexes: The use of 1,4-Bis(dodecyloxy)-2,5-diiodobenzene in the synthesis of metallopolymers featuring boratabenzene iron complexes has been explored, opening up possibilities in the field of metallopolymers (Pammer, Lalancette, & Jäkle, 2011).
properties
IUPAC Name |
1,4-didodecoxy-2,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52I2O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-25-28(32)30(26-27(29)31)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVOFGKXIVCZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1I)OCCCCCCCCCCCC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465314 | |
| Record name | 1,4-Bis(dodecyloxy)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(dodecyloxy)-2,5-diiodobenzene | |
CAS RN |
145483-66-5 | |
| Record name | 1,4-Bis(dodecyloxy)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



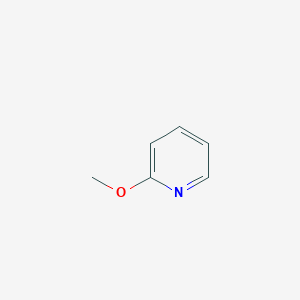
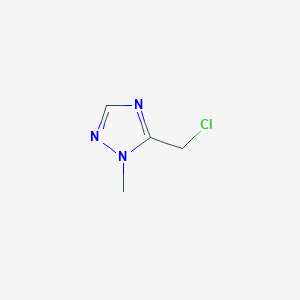
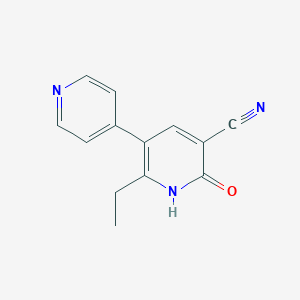
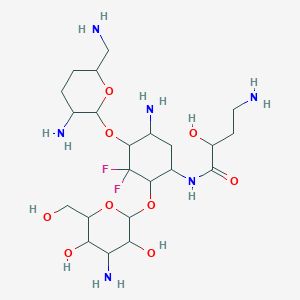
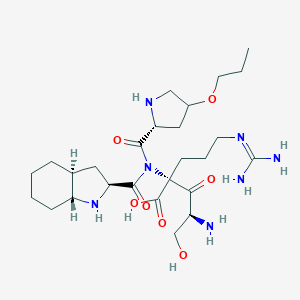

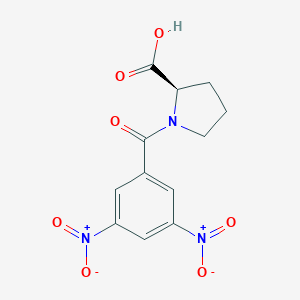



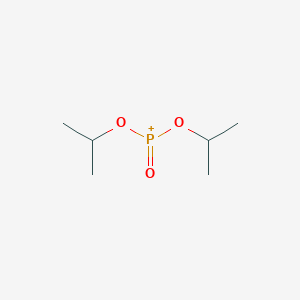
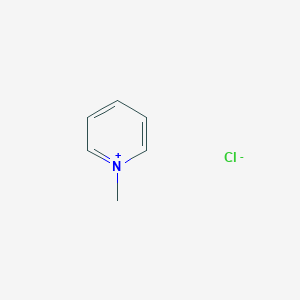
![1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-](/img/structure/B126418.png)
